![molecular formula C19H19N5O4 B2953562 2-(6-苄基-4,7-二甲基-1,3-二氧代嘌呤[7,8-a]咪唑-2-基)乙酸甲酯 CAS No. 899384-21-5](/img/no-structure.png)

2-(6-苄基-4,7-二甲基-1,3-二氧代嘌呤[7,8-a]咪唑-2-基)乙酸甲酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

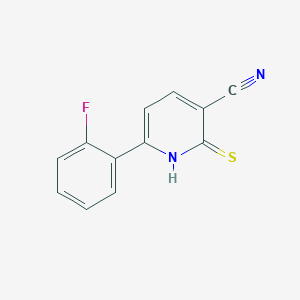

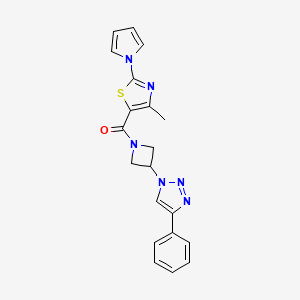

Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole . It is the basic core of some natural products such as histidine, purine, histamine, and DNA-based structures . The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities .

Synthesis Analysis

Imidazole compounds can be synthesized through a variety of methods. For instance, a general, inexpensive, and versatile method for the synthesis of (1H-benzo[d]imidazol-2-yl)(phenyl)methanone and the formation of C–N bonds via an aromatic aldehyde and o-phenylenediamine has been reported .Molecular Structure Analysis

Imidazole contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen . Due to the presence of a positive charge on either of two nitrogen atom, it shows two equivalent tautomeric forms .Chemical Reactions Analysis

Imidazole compounds are key components to functional molecules that are used in a variety of everyday applications . An emphasis has been placed on the bonds constructed during the formation of the imidazole .Physical And Chemical Properties Analysis

Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents .科学研究应用

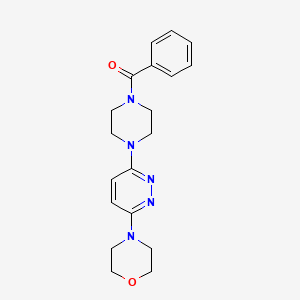

电合成和电化学应用

- 咪唑衍生物的电合成:纳西里扎德等人(2013 年)进行的研究详细介绍了一种咪唑衍生物(具体来说是 4-(1H-苯并[d]咪唑-2-基硫代)-5-甲基苯并-1,2-二醇)的电合成。这个过程涉及构建咪唑衍生物多壁碳纳米管修饰的玻碳电极(IMWCNT-GCE),它作为抗坏血酸和肾上腺素氧化的有效双功能电催化剂。该研究强调了电化学合成的咪唑衍生物在分析应用中的潜力,为在类似电化学环境中利用“2-(6-苄基-4,7-二甲基-1,3-二氧代嘌呤[7,8-a]咪唑-2-基)乙酸甲酯”提出了途径 (纳西里扎德等人,2013)。

合成途径和化学转化

- 咪唑并喹啉的简便途径:伊米诺夫等人(2008 年)的一项研究探索了通过多米诺反应合成咪唑并[1,2-a]喹啉衍生物,为合成途径提供了见解,这些途径可能与操作“2-(6-苄基-4,7-二甲基-1,3-二氧代嘌呤[7,8-a]咪唑-2-基)乙酸甲酯”以开发具有潜在药物或材料科学应用的新化合物有关 (伊米诺夫等人,2008)。

催化性质和反应

- 酯交换反应中的 N-杂环卡宾:格拉萨等人(2002 年)关于 N-杂环卡宾(NHC)作为酯和醇之间酯交换反应的催化剂的研究可以为在催化过程中(特别是在有机合成和材料化学的背景下)使用“2-(6-苄基-4,7-二甲基-1,3-二氧代嘌呤[7,8-a]咪唑-2-基)乙酸甲酯”提供基础性理解 (格拉萨等人,2002)。

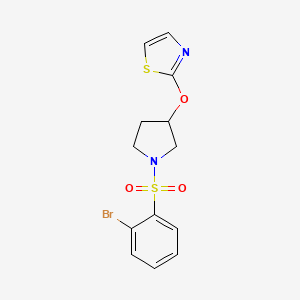

抗菌和抗氧化活性

- 抗菌和抗氧化衍生物:埃尔-卡柳比等人(2015 年)和阿尔普等人(2015 年)探索了合成和评估新化合物的抗菌和抗氧化活性,强调了结构相关的咪唑和苯并咪唑衍生物在药物化学中的潜力。这为在开发新的治疗剂中应用“2-(6-苄基-4,7-二甲基-1,3-二氧代嘌呤[7,8-a]咪唑-2-基)乙酸甲酯”提出了途径 (埃尔-卡柳比等人,2015),(阿尔普等人,2015)。

作用机制

未来方向

属性

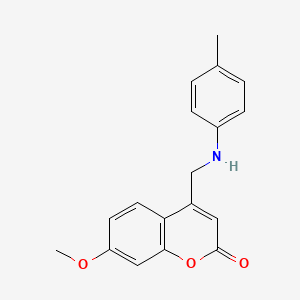

| { "Design of the Synthesis Pathway": "The synthesis pathway for Methyl 2-(6-benzyl-4,7-dimethyl-1,3-dioxopurino[7,8-a]imidazol-2-yl)acetate involves the condensation of 6-benzyl-4,7-dimethyl-1,3-dioxopurino[7,8-a]imidazol-2-amine with methyl 2-bromoacetate followed by deprotection of the resulting intermediate.", "Starting Materials": [ "6-benzyl-4,7-dimethyl-1,3-dioxopurino[7,8-a]imidazol-2-amine", "Methyl 2-bromoacetate", "Sodium hydride", "Methanol", "Chloroform" ], "Reaction": [ "Step 1: To a solution of 6-benzyl-4,7-dimethyl-1,3-dioxopurino[7,8-a]imidazol-2-amine (1.0 equiv) in dry methanol, add sodium hydride (1.2 equiv) and stir for 30 minutes at room temperature.", "Step 2: Add methyl 2-bromoacetate (1.1 equiv) to the reaction mixture and stir for 24 hours at room temperature.", "Step 3: Quench the reaction with water and extract with chloroform.", "Step 4: Dry the organic layer over anhydrous sodium sulfate and concentrate the solution under reduced pressure.", "Step 5: Purify the crude product by column chromatography to obtain Methyl 2-(6-benzyl-4,7-dimethyl-1,3-dioxopurino[7,8-a]imidazol-2-yl)acetate." ] } | |

CAS 编号 |

899384-21-5 |

产品名称 |

Methyl 2-(6-benzyl-4,7-dimethyl-1,3-dioxopurino[7,8-a]imidazol-2-yl)acetate |

分子式 |

C19H19N5O4 |

分子量 |

381.392 |

IUPAC 名称 |

methyl 2-(6-benzyl-4,7-dimethyl-1,3-dioxopurino[7,8-a]imidazol-2-yl)acetate |

InChI |

InChI=1S/C19H19N5O4/c1-12-9-23-15-16(20-18(23)22(12)10-13-7-5-4-6-8-13)21(2)19(27)24(17(15)26)11-14(25)28-3/h4-9H,10-11H2,1-3H3 |

InChI 键 |

PPMDDPINFFRUAS-UHFFFAOYSA-N |

SMILES |

CC1=CN2C3=C(N=C2N1CC4=CC=CC=C4)N(C(=O)N(C3=O)CC(=O)OC)C |

溶解度 |

not available |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-[[1-(2-Phenylethyl)piperidin-4-yl]methyl]quinazolin-4-one](/img/structure/B2953479.png)

![5-(2-oxo-2-phenylethyl)-7-phenyl-2-(pyrrolidin-1-yl)thiazolo[4,5-d]pyridazin-4(5H)-one](/img/structure/B2953481.png)

![2-[(3,6-dimethyl-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B2953482.png)

![N-{2-[4-(4-chlorophenyl)piperazino]-2-oxoethyl}-4-methoxybenzenecarboxamide](/img/structure/B2953483.png)

![N-(4-chlorophenyl)-3-oxo-2-phenyl-5-propyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2953485.png)

![1-(1,4-Dioxaspiro[4.5]decan-2-ylmethyl)-3-(5-chloro-2-methoxyphenyl)urea](/img/structure/B2953488.png)

![2-[(2,5-Dimethylphenyl)methyl]-6-(3-ethoxypropyl)-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2953501.png)